Ozagrel hydrochloride Ozagrel hydrochloride Ozagrel hydrochloride is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 78712-43-3
VCID: VC20739185
InChI: InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
SMILES: C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Molecular Formula: C13H13ClN2O2
Molecular Weight: 264.71 g/mol

Ozagrel hydrochloride

CAS No.: 78712-43-3

Cat. No.: VC20739185

Molecular Formula: C13H13ClN2O2

Molecular Weight: 264.71 g/mol

* For research use only. Not for human or veterinary use.

Ozagrel hydrochloride - 78712-43-3

CAS No. 78712-43-3
Molecular Formula C13H13ClN2O2
Molecular Weight 264.71 g/mol
IUPAC Name (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
Standard InChI InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
Standard InChI Key CWKFWBJJNNPGAM-IPZCTEOASA-N
Isomeric SMILES C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl
SMILES C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Canonical SMILES C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl

Chemical Structure and Properties

Ozagrel hydrochloride, also known by the alternative name OKY-046, has the chemical name (2E)-3-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2-propenoic acid hydrochloride . This compound features an imidazole ring connected to a phenyl group with a propenoic acid moiety linked through a trans double bond.

The key physicochemical properties of ozagrel hydrochloride are summarized in the following table:

PropertyValue
Chemical FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
Physical FormWhite to off-white solid
Melting Point214-217°C
SolubilityWater-soluble
Storage RecommendationUnder inert gas (nitrogen or argon) at 2-8°C
StabilityStable for 2 years from date of purchase
Solution StabilitySolutions in distilled water may be stored at -20°C for up to 1 month

These properties demonstrate that ozagrel hydrochloride is a stable compound with favorable characteristics for pharmaceutical formulation and research applications .

Mechanism of Action

Ozagrel hydrochloride functions as a highly selective inhibitor of thromboxane A2 synthase, the enzyme responsible for converting prostaglandin H2 to thromboxane A2 . Thromboxane A2 is a potent mediator that promotes platelet aggregation and vasoconstriction, contributing to thrombosis and inflammatory responses.

The selectivity profile of ozagrel hydrochloride is particularly noteworthy:

Enzyme TargetInhibitory Potency (IC50)
Thromboxane A2 Synthase4 nM
Prostacyclin (PGI2) Synthase>1 mM
Cyclooxygenase>1 mM
PGE2 Isomerase>1 mM

This data illustrates that ozagrel hydrochloride exhibits exceptional selectivity for thromboxane A2 synthase compared to related enzymes in the eicosanoid pathway, with a selectivity factor exceeding 250,000-fold . This targeted inhibition profile explains why the compound can modulate thromboxane A2-dependent processes without significantly disrupting other prostanoid-mediated physiological functions.

Pharmacological Effects

Antiplatelet Activity

Ozagrel hydrochloride demonstrates significant antiplatelet effects through inhibition of thromboxane A2 synthesis. Research has confirmed that the compound inhibits platelet aggregation in vitro, providing a mechanistic basis for its clinical application in thromboembolic disorders .

Vascular Effects

The compound has been shown to inhibit arachidonate-induced arterial contraction in vivo, highlighting its vasodilatory properties . This effect plays a crucial role in its efficacy for treating cerebral vasospasm following subarachnoid hemorrhage.

Anti-inflammatory Activity

By reducing thromboxane A2 production, ozagrel hydrochloride exhibits anti-inflammatory effects that contribute to its therapeutic profile in conditions such as asthma . The reduction in inflammatory mediators may also explain its hepatoprotective effects in models of drug-induced liver injury.

Clinical Applications

Cerebral Vasospasm

Ozagrel hydrochloride has been approved under the brand name XANBON for treating cerebral vasospasm and ischemia following surgical management of subarachnoid hemorrhage . Its mechanism of inhibiting thromboxane A2 synthesis makes it particularly effective for this indication, as thromboxane A2 is a potent vasoconstrictor that contributes to vasospasm.

Asthma Treatment

Ozagrel hydrochloride has been utilized in asthma treatment due to its anti-inflammatory properties . Thromboxane A2 is known to mediate bronchoconstriction and airway inflammation, making its inhibition a rational therapeutic approach for asthma management.

Pharmacokinetic Properties

Limited pharmacokinetic data is available from the search results, but key parameters have been documented from studies in healthy adult humans:

ParameterValueConditions
Cmax97 ng/mL1 μg/kg/min single intravenous dose
Cmax1657.3 ng/mL15 μg/kg/min single intravenous dose
Cmax576.5 ng/mL5 mg dose

These values provide insight into the plasma concentration ranges achieved with different dosing regimens .

Research Directions and Future Applications

The demonstrated efficacy of ozagrel hydrochloride in stroke treatment and its hepatoprotective effects against acetaminophen-induced liver injury suggest several promising research directions:

Combination Therapies

The study examining ozagrel with or without edaravone in stroke patients provides an example of investigating combination approaches . Future research might explore additional combinatorial strategies to enhance therapeutic outcomes in various conditions.

Expanded Indications

The hepatoprotective effects observed in preclinical models suggest potential applications in drug-induced liver injury beyond acetaminophen toxicity . Investigation of ozagrel's efficacy in other forms of acute liver injury could represent a valuable research direction.

Mechanistic Studies

Further elucidation of ozagrel's cellular and molecular mechanisms of action, particularly in hepatoprotection and neuroprotection, could identify additional therapeutic targets and applications.

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